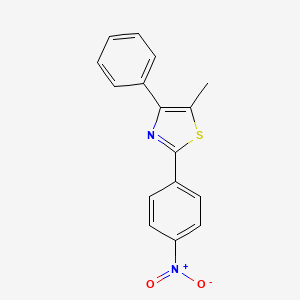

5-Methyl-2-(4-nitrophenyl)-4-phenylthiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Methyl-2-(4-nitrophenyl)-4-phenylthiazole is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals. This compound features a thiazole ring substituted with a methyl group at the 5-position, a nitrophenyl group at the 2-position, and a phenyl group at the 4-position.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(4-nitrophenyl)-4-phenylthiazole typically involves the cyclization of appropriate precursors. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides. For this compound, the specific reactants would be 2-bromo-1-(4-nitrophenyl)ethanone and thiobenzamide. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar solvent like ethanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like crystallization and chromatography would be employed to achieve high-purity products.

Analyse Des Réactions Chimiques

Types of Reactions

5-Methyl-2-(4-nitrophenyl)-4-phenylthiazole can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can be oxidized to introduce additional functional groups or to form sulfoxides and sulfones.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

Reduction: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like sulfuryl chloride (SO2Cl2).

Major Products

Amino derivatives: From the reduction of the nitro group.

Sulfoxides and sulfones: From the oxidation of the thiazole sulfur.

Halogenated derivatives: From electrophilic aromatic substitution reactions.

Applications De Recherche Scientifique

While the exact compound "5-Methyl-2-(4-nitrophenyl)-4-phenylthiazole" is not directly discussed in the provided search results, information regarding similar compounds and their applications can be extracted and synthesized to address the query. The search results discuss thiazoles, their derivatives, and their applications in chemistry, biology, medicine, and industry.

Chemistry

Thiazoles, characterized by a five-membered ring containing sulfur and nitrogen, serve as building blocks for synthesizing complex molecules. These structures can undergo various modifications, making them valuable in developing new materials and catalysts. The synthesis of thiazoles typically involves the Hantzsch thiazole synthesis, which includes the condensation of α-haloketones with thioamides.

Biology

Thiazole compounds can be employed as probes to study enzyme interactions and metabolic pathways. The nitrophenyl group, when present, can act as a chromophore, making these compounds useful in spectroscopic studies. Additionally, the nitrophenyl moiety can participate in electron transfer reactions, while the thiazole ring can engage in hydrogen bonding and π-π interactions, potentially enhancing its bioactivity.

Medicine

Derivatives of thiazole compounds are explored for their potential pharmacological activities. The thiazole ring is a common motif in many bioactive molecules, including antibiotics and anticancer agents. For instance, substituted methoxylbenzoyl-aryl-thiazoles (SMART) have shown improved antiproliferative activity against melanoma and prostate cancer cells . These compounds exert anticancer activity through the inhibition of tubulin polymerization . Phenylthiazole acids have also been synthesized and evaluated for PPARγ agonistic activity, showing potential in glucose and lipid homeostasis .

Industry

Thiazole compounds can be used in the synthesis of dyes, pigments, and agrochemicals. Their stability and reactivity make them suitable for various applications in material science. Certain compounds containing thiazole rings are used as rubber vulcanization accelerators .

Data Tables and Case Studies

Table 1:sortase A inhibitors

| Compound | Description |

|---|---|

| 2-Phenylthiazoles | Potential Sortase A inhibitors |

Table 2: PPARy Agonist Activity of Phenylthiazole Acids

| Compound | EC50 (µM) |

|---|---|

| 4t | 0.75±0.20 |

| Rosiglitazone | 0.83±0.14 |

Compound 4t exhibited comparable potency to rosiglitazone, a positive control . Molecular docking studies indicated that phenylthiazole acid derivative 4t interacted with the amino acid residues of the active site of the PPARγ complex in a stable manner, consistent with the in vitro ligand assay results .

Synthesis and Biological Mechanisms

The biological activity of thiazole derivatives is attributed to their ability to interact with various biological targets. Key interactions include:

- Enzyme Interaction: Acting as probes to study enzyme interactions and metabolic pathways.

- Chromophore Activity: The nitrophenyl group serves as a chromophore for spectroscopic studies.

- **Electron Transfer Reactions: ** The nitrophenyl moiety participates in electron transfer, while the thiazole ring engages in hydrogen bonding and π-π interactions.

Mécanisme D'action

The mechanism of action of 5-Methyl-2-(4-nitrophenyl)-4-phenylthiazole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The thiazole ring can also interact with nucleic acids and proteins, disrupting their normal function.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Phenylthiazole: Lacks the nitro and methyl groups, making it less reactive.

4-Nitrophenylthiazole: Lacks the methyl group, which may affect its biological activity.

5-Methylthiazole: Lacks the phenyl and nitrophenyl groups, making it less complex.

Uniqueness

5-Methyl-2-(4-nitrophenyl)-4-phenylthiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both nitrophenyl and phenyl groups enhances its potential for diverse chemical reactions and biological activities, making it a valuable compound in various fields of research.

Activité Biologique

5-Methyl-2-(4-nitrophenyl)-4-phenylthiazole is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. The thiazole ring structure is known for its versatility and has been linked to various pharmacological properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound this compound features a thiazole ring substituted with a methyl group and a nitrophenyl moiety. Its structural formula can be represented as follows:

This compound's unique structure contributes to its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives. For instance, compounds similar to this compound have shown significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 0.5 µg/mL |

| Similar Thiazole Derivative | E. faecium | 1.0 µg/mL |

| Naphthoquinone-fused Thiazole | Candida auris | 0.25 µg/mL |

These findings suggest that thiazoles could serve as a scaffold for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of thiazoles has been extensively studied, with several derivatives demonstrating significant antiproliferative effects against various cancer cell lines. For example, studies have shown that certain thiazole derivatives exhibit IC50 values in the low micromolar range against human cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and HT29 (colon cancer) .

Table 2: Anticancer Activity of Thiazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 | 10.5 |

| Thiazole Derivative A | HT29 | 2.01 |

| Thiazole Derivative B | HeLa | 15.3 |

These results indicate that modifications to the thiazole structure can enhance anticancer activity, suggesting a promising avenue for further research.

The mechanisms underlying the biological activities of thiazoles are multifaceted. Antimicrobial action may involve disruption of bacterial cell wall synthesis or inhibition of essential enzymes . In terms of anticancer activity, thiazoles have been shown to induce apoptosis in cancer cells through various pathways, including the inhibition of tubulin polymerization and interference with cell cycle progression .

Case Studies

Several case studies have documented the efficacy of thiazoles in clinical settings:

- Case Study on Antimicrobial Efficacy : A study involving a series of thiazole derivatives demonstrated significant reductions in bacterial load in infected animal models, particularly against resistant strains like MRSA.

- Case Study on Anticancer Potential : Research involving a new class of thiazoles showed promising results in preclinical trials, with significant tumor regression observed in xenograft models.

Propriétés

IUPAC Name |

5-methyl-2-(4-nitrophenyl)-4-phenyl-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2S/c1-11-15(12-5-3-2-4-6-12)17-16(21-11)13-7-9-14(10-8-13)18(19)20/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXSFBSYDSRINBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.